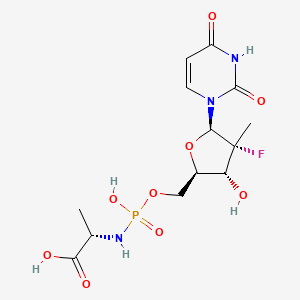
L-Alanine, N-((2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylyl)-
Übersicht
Beschreibung
“L-Alanine, N-((2’R)-2’-deoxy-2’-fluoro-2’-methyl-5’-uridylyl)-” is a complex organic compound. It is involved in various chemical reactions and has been studied in the context of several scientific researches .
Synthesis Analysis
The synthesis of this compound seems to involve complex chemical reactions. For instance, L-Alanine has been used in the eruption combustion synthesis process to fabricate heterostructures for the application of non-enzymatic glucose and pH sensors .Molecular Structure Analysis
The molecular structure of this compound is complex and likely involves multiple functional groups. Single-crystal x-ray diffraction has been used to evaluate the crystal structure of similar compounds . The functional groups were identified by FT-IR spectroscopy .Chemical Reactions Analysis
This compound is likely involved in various chemical reactions. For example, L-Alanine has been used in the eruption combustion synthesis process to fabricate heterostructures . Additionally, amino acids like L-Alanine are known to participate in various chemical reactions, including those involving antimicrobial agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. For similar compounds, properties such as bandgap energy, emission spectrum, mechanical properties, thermal properties, and electrical properties have been studied .Wissenschaftliche Forschungsanwendungen
Antiviral Drug for Dengue Virus (DENV1)
GS-566500 has been studied for its potential use as an antiviral drug against Dengue virus (DENV1). In a study, it was found that GS-566500 (also known as Sofosbuvir or SOF) suppresses the genome replication of DENV1 in human hepatic Huh7 cells . The study suggests that GS-566500 may be used as a treatment for DENV1 infection .
Treatment for Hepatitis C Virus (HCV)
GS-566500 is also known as Sofosbuvir (SOF), an effective drug for HCV-related diseases. Its triphosphorylated metabolite inhibits viral RNA synthesis by the RNA-dependent RNA polymerase (RdRp) of HCV . A clinical trial evaluated the safety and efficacy of Sofosbuvir plus Ribavirin for 24 weeks in participants with genotype 1, 3, or 4 hepatitis C virus (HCV) infection who have chronic renal insufficiency .
Metabolic Pathway Analysis
GS-566500 is converted into FMeU-monophosphate (GS-606965) by histidine triad nucleotide-binding in human hepatocytes . This metabolic pathway analysis is crucial for understanding the drug’s mechanism of action and potential side effects.
Pharmacokinetics in Renal Insufficiency
A clinical trial evaluated the steady state pharmacokinetics (PK) of Sofosbuvir and its metabolites in participants with genotype 1, 3, or 4 hepatitis C virus (HCV) infection who have chronic renal insufficiency . This is important for determining the appropriate dosage and potential risks in patients with impaired kidney function.
Combination Therapy for HCV
GS-566500 (Sofosbuvir) has been studied in combination with other drugs for the treatment of HCV. For example, a clinical trial evaluated the safety and efficacy of Sofosbuvir plus Ribavirin, or Ledipasvir/Sofosbuvir in adults with HCV infection and renal insufficiency .
Potential Use in Chinese Population
A study found that the pharmacokinetics of Sofosbuvir, GS-566500, GS-331007, and Ledipasvir or Velpatasvir were similar to historical values in non-Chinese subjects . This suggests that GS-566500 may be equally effective in different ethnic populations.
Zukünftige Richtungen
The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, L-Alanine has been used in the fabrication of heterostructures for sensor applications, suggesting potential future directions in sensor technology .
Eigenschaften
IUPAC Name |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKQCZOTUPGRY-UARFSYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine, N-((2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylyl)- | |
CAS RN |
1233335-78-8 | |
| Record name | GS-566500 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233335788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-566500 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9Y1F217H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



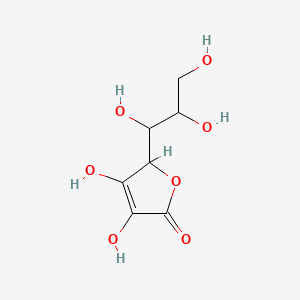
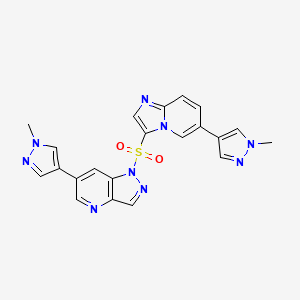

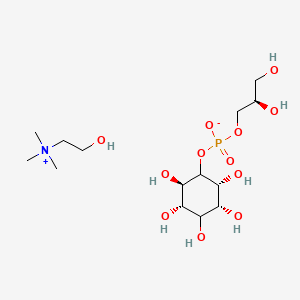
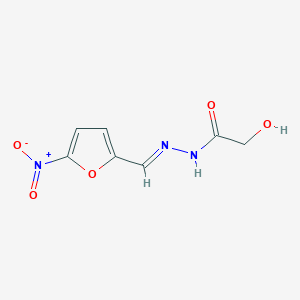

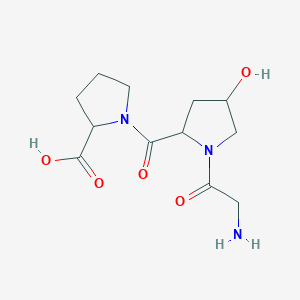
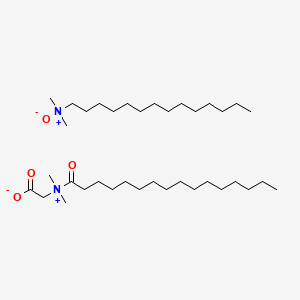
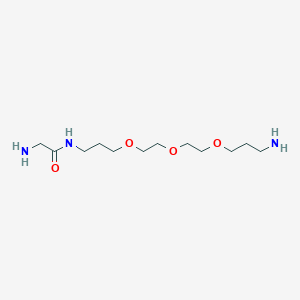
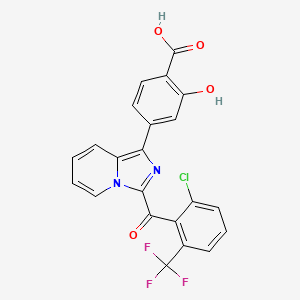
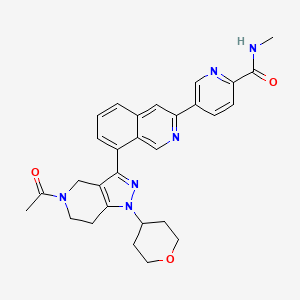
![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)
![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)